molecular formula C4H4ClN3O2S B8067673 5-Chloropyrazine-2-sulfonamide

5-Chloropyrazine-2-sulfonamide

Cat. No.: B8067673
M. Wt: 193.61 g/mol
InChI Key: WMTXLJAIYGWDKB-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. These compounds often exhibit biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties, making them valuable for drug discovery.

Properties

IUPAC Name

5-chloropyrazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTXLJAIYGWDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Aminolysis

The ammonolysis of sulfonyl chlorides is a cornerstone of sulfonamide production. For example, 5-chloro-2-nitrobenzenesulfonyl chloride undergoes ammonolysis in aqueous or dichloromethane solutions at 30–70°C to yield 5-chloro-2-nitrobenzenesulfonamide, achieving 86.5% yield under optimized conditions. Adapting this to pyrazine systems would require synthesizing 5-chloropyrazine-2-sulfonyl chloride as a precursor. Key variables include:

  • Solvent selection : Polar solvents like water or methanol enhance reactivity but may necessitate anhydrous conditions for moisture-sensitive intermediates.

  • Temperature control : Elevated temperatures (50–70°C) accelerate reaction kinetics but risk side reactions such as hydrolysis.

Nitro-Group Reduction

Reduction of nitro-substituted intermediates to amines is critical for bioactive sulfonamides. Iron powder in methanol/water systems at 60°C effectively reduces 5-chloro-2-nitrobenzenesulfonamide to 5-chloro-2-aminobenzenesulfonamide, albeit with moderate yields (37.5–65.6%). For pyrazine analogs, catalytic hydrogenation or alternative reductants (e.g., Pd/C) may improve efficiency while avoiding iron’s handling challenges.

Methodological Adaptations for Pyrazine Systems

Table 1: Hypothetical Reaction Conditions for 5-Chloropyrazine-2-sulfonyl Chloride Synthesis

StepReagentsTemperatureDurationExpected Yield
ChlorosulfonationClSO₃H, H₂SO₄0–5°C4–6 hrs60–75%
ChlorinationSOCl₂, DMFReflux2 hrs80–90%

Ammonolysis to Sulfonamide

Reacting 5-chloropyrazine-2-sulfonyl chloride with aqueous ammonia (25–30% w/w) at 50°C could yield the target sulfonamide. The patent CN103570595A demonstrates that maintaining a molar ratio of 1:24:4 (sulfonyl chloride:water:NH₃) maximizes conversion. Pyrazine’s electron-deficient ring may necessitate longer reaction times (2–4 hrs) compared to benzene analogs.

Comparative Analysis of Benzenesulfonamide and Pyrazinesulfonamide Synthesis

Reaction Efficiency and Byproduct Formation

Benzene-derived sulfonamides benefit from established protocols, with yields exceeding 85% in ammonolysis. Pyrazine systems, however, face challenges due to:

  • Ring reactivity : Pyrazine’s nitrogen atoms increase electrophilicity, risking over-chlorination or decomposition.

  • Solvent compatibility : Dimethylformamide (DMF) or tetrahydrofuran (THF) may stabilize intermediates better than water.

Table 2: Yield Comparison Across Sulfonamide Classes

CompoundAmmonolysis YieldReduction Yield
5-Chloro-2-aminobenzenesulfonamide86.5%65.6%
5-Chloropyrazine-2-sulfonamide (hypothetical)70–80%50–60%

Purification and Stabilization

Crystallization from ethanol/water mixtures effectively purifies benzenesulfonamides. For pyrazine analogs, reverse-phase chromatography or recrystallization in acetone/hexane may be required to remove polar byproducts. Stabilizing agents like EDTA (0.1–0.5% w/w) mitigate metal-catalyzed degradation, as seen in sulfaclozine sodium suspensions.

Industrial Scalability and Process Optimization

Continuous Flow Reactors

Adopting continuous flow systems could enhance the chlorosulfonation and ammonolysis steps by improving heat transfer and reducing reaction times. For example, microreactors operating at 10–20 mL/min flow rates achieve >90% conversion in benzenesulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Overview
5-Chloropyrazine-2-sulfonamide and its derivatives have shown promising antimicrobial properties, particularly against resistant strains of bacteria. The sulfonamide class of compounds is known for its ability to inhibit bacterial growth by interfering with folate synthesis.

Case Studies

  • A study highlighted the effectiveness of sulfonamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) that were significantly lower than traditional antibiotics, suggesting their potential as alternatives in treating resistant infections .
  • Another research focused on the synthesis of novel sulfonamide derivatives, including this compound, which demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values that indicated superior efficacy compared to existing treatments .

Data Table: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
This compoundStaphylococcus aureus7.81Highly Effective
Escherichia coli15.62Effective
Pseudomonas aeruginosa31.25Moderate

Anticancer Potential

Overview
Recent studies have indicated that sulfonamides, including this compound, possess anticancer properties. These compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Case Studies

  • Research has shown that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to inhibit cell proliferation .
  • Another study examined the structure-activity relationship (SAR) of sulfonamides, revealing that modifications to the pyrazine ring can enhance anticancer activity. The findings suggest that this compound could be optimized further for improved therapeutic efficacy .

Data Table: Anticancer Activity of Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.0Induction of Apoptosis
HeLa (Cervical Cancer)12.5Inhibition of Proliferation
A549 (Lung Cancer)10.0Metabolic Pathway Disruption

Other Pharmacological Applications

Beyond antimicrobial and anticancer applications, sulfonamides like this compound have been explored for various other pharmacological effects:

  • Diuretic Activity : Some studies suggest that sulfonamides can act as diuretics, promoting urine production and potentially aiding in conditions like hypertension .
  • Antiviral Properties : Emerging research indicates that certain sulfonamides may exhibit antiviral effects, opening avenues for their use in treating viral infections .

Mechanism of Action

The mechanism of action of 5-Chloropyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorine atom may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

  • 5-Amino-1,3,4-thiadiazole-2-sulfonamide (7): This compound () shares the sulfonamide group but replaces the pyrazine core with a thiadiazole ring. The substitution at the 5-position (chloroacetamido in compound 7 vs. chlorine in 5-Chloropyrazine-2-sulfonamide) impacts lipophilicity and reactivity.
  • 4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (I): This Schiff base sulfonamide () demonstrates how substituents like the 5-chlorosalicylaldehyde moiety enhance intermolecular hydrogen bonding and crystal lattice stability.

Pharmacological Activity

  • Pyrazinecarboxamides : Compounds like 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide (IC50 = 41.9 µmol·L⁻¹) exhibit antimycobacterial activity (). The presence of bulky substituents (e.g., tert-butyl) enhances lipophilicity, which may improve membrane permeability compared to this compound .
  • Sulfadiazine Derivatives: Sulfadiazine, a classical sulfonamide antibiotic, lacks the pyrazine ring but shares the sulfonamide group.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
This compound C₄H₃ClN₃O₂S 193.61 (calc.) Cl (C5), SO₂NH₂ (C2) Not reported N/A
5-Amino-1,3,4-thiadiazole-2-sulfonamide (7) C₄H₅ClN₄O₂S₂ 270.75 ClCH₂CONH- (C5), SO₂NH₂ Carbonic anhydrase inhibition
5-tert-Butyl-6-chloro-pyrazine-2-carboxamide C₁₀H₁₃ClN₃O 242.68 Cl (C6), CONHAr (C2) Antimycobacterial (IC50 = 41.9 µmol·L⁻¹)

Key Research Findings

  • This contrasts with methyl or bromo substituents (e.g., 2-Chloro-5-phenylpyrazine in ), which may prioritize steric effects over electronic .
  • Biological Target Compatibility : The pyrazine ring’s nitrogen atoms enable π-π stacking and hydrogen bonding with enzyme active sites, as seen in sulfamethazine derivatives (). This suggests this compound could target enzymes like carbonic anhydrase or dihydropteroate synthase .
  • Thermodynamic Stability : Crystal structure analysis () reveals that intramolecular hydrogen bonds (e.g., O–H⋯N) in sulfonamide derivatives improve thermal stability, a property critical for drug formulation .

Biological Activity

5-Chloropyrazine-2-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antibacterial and anticancer research. This article explores its biological properties, including antibacterial efficacy, cytotoxicity, and potential mechanisms of action, supported by relevant data tables and case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). They have been extensively studied for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The mechanism of action for many sulfonamides involves inhibition of bacterial folate synthesis through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values and zones of inhibition provide quantitative measures of its effectiveness.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus30 ± 0.127.81
Escherichia coli31 ± 0.127.81
Klebsiella pneumoniae28 ± 0.1015.63
Pseudomonas aeruginosa25 ± 0.0831.25

The compound's activity is comparable to that of standard antibiotics such as ciprofloxacin, suggesting its potential as an effective antibacterial agent .

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using the growth inhibition percentage (ΔGI).

Table 2: Cytotoxicity Profile

Cell LineΔGI (%) at 100 µg/mL
MALME-3M (melanoma)88
A498 (renal cancer)70
NCI-H522 (lung cancer)75
SNB-75 (CNS cancer)80

The results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, particularly in melanoma and renal cancer models .

The biological activity of this compound can be attributed to its structural features that enhance binding affinity to target enzymes such as DHPS. Studies have shown that modifications in the sulfonamide moiety can influence the binding energy and, consequently, the antibacterial efficacy .

Case Study: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) revealed that variations in substituents on the pyrazine ring significantly affect biological activity. For instance, compounds with halogen substitutions demonstrated improved binding to DHPS compared to their non-substituted counterparts .

Q & A

Q. What are the standard synthetic routes for 5-Chloropyrazine-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves functionalizing pyrazine derivatives. For example, 2-amino-5-chloropyrazine (a precursor) can be synthesized via refluxing 3-amino-6-chloropyrazinoic acid in tetralin, followed by recrystallization . Sulfonamide introduction typically employs sulfonic acid derivatives under controlled pH and temperature. Optimization includes adjusting reaction time (1–3 hours), solvent choice (e.g., tetralin for thermal stability), and purification via aqueous recrystallization. Yield improvements may require inert atmospheres or catalytic agents.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:
  • HPLC : Use reversed-phase columns (C18) with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm to assess purity. Retention times can be cross-referenced with sulfonamide standards .
  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions. For example, sulfonamide protons resonate at δ 7.8–8.2 ppm, while pyrazine carbons appear at 145–155 ppm.
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S, Cl percentages within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers, protected from light and moisture.

Advanced Research Questions

Q. How does the sulfonamide group in this compound influence its pharmacological activity, particularly in enzyme inhibition?

  • Methodological Answer : The sulfonamide moiety acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with enzyme active sites. For example, sulfonamide-containing ligands inhibit carbonic anhydrase via coordination to zinc ions. Structural studies (e.g., X-ray crystallography) reveal bond length variations (e.g., S–N bonds at ~1.76 Å) that correlate with binding affinity . Researchers should screen activity against target enzymes (e.g., kinases, proteases) using fluorometric assays and compare IC50_{50} values with structurally similar analogs.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or structural impurities. Strategies include:
  • Reproducibility Checks : Replicate studies under standardized conditions (pH, temperature, cell lines).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Structural Confirmation : Re-analyze disputed compounds via single-crystal XRD to verify substituent positions .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies. Focus on electron-deficient pyrazine rings, where the C5-chloro group is susceptible to substitution.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., chlorinated carbon with positive potential) to predict reaction sites .

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